1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide
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Description
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide, also known as CP-376395, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep and wakefulness, appetite, and energy metabolism. CP-376395 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis of Heterocyclic Skeletons
Scientific Field
Application Summary
This compound is used in the synthesis of heterocyclic skeletons. The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, gives different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .
Methods of Application
The precursor N-(2-cyanophenyl)benzimidoyl chloride was used to synthesize 3,3-di-R-1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas and 3-R-1-(2-phenylquinazolin-4-yl)-thioureas .
Results or Outcomes
The reaction pathways of prepared compounds are discussed in the research .
One-Pot Syntheses of Fused Quinazolines
Application Summary
This compound is used in one-pot syntheses of fused quinazolines .
Methods of Application
The starting compound can act as a trifunctional electrophilic reagent. It can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .
Results or Outcomes
The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one–pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with the aforementioned N,O-bifunctional nucleophiles .
Synthesis of 1-(2-Cyanophenyl)piperazine
Application Summary
1-(2-Cyanophenyl)piperazine is a compound that can be synthesized from related compounds. It has potential applications in various chemical reactions due to its structure .
Methods of Application
The specific synthesis methods for 1-(2-Cyanophenyl)piperazine are not detailed in the source. However, it typically involves reactions with primary amines .
Results or Outcomes
The product, 1-(2-Cyanophenyl)piperazine, is confirmed by FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy .
One-Pot Syntheses of Fused Quinazolines
Application Summary
N-(2-cyanophenyl)chloromethanimidoyl chloride is used in one-pot syntheses of fused quinazolines .
properties
IUPAC Name |
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLXDZARJRVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide |
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